molecular formula C20H17BrN2O4S B305744 2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide

2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No. B305744
M. Wt: 461.3 g/mol
InChI Key: JQFHQJGSGSZZKF-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the thiazolidinedione class of drugs and has been studied for its potential in various biomedical applications.

Mechanism of Action

The mechanism of action of 2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPARγ leads to the inhibition of inflammatory cytokines and the promotion of insulin sensitivity, which makes this compound a potential therapeutic agent for diabetes and inflammation-related diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide can modulate various biochemical and physiological processes in the body. It can improve glucose and lipid metabolism, reduce inflammation, and inhibit tumor growth. It has also been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide in lab experiments is its high potency and specificity. It can selectively activate PPARγ without affecting other nuclear receptors, which makes it an ideal tool for studying PPARγ-related pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in in vitro and in vivo experiments.

Future Directions

There are several future directions for the research on 2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide. One of the directions is to explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its effects on gut microbiota and its potential as a treatment for inflammatory bowel disease. Additionally, further studies can be conducted to optimize the synthesis method and improve the solubility and bioavailability of the compound.
In conclusion, 2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide is a promising compound that has shown potential in various biomedical applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to explore its full potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2,4-thiazolidinedione and N-(2,6-dimethylphenyl)acetamide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by cyclization, and finally, the formation of the desired compound. The purity and yield of the compound can be improved by optimizing the reaction conditions.

Scientific Research Applications

2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide has been studied for its potential in various biomedical applications. One of the most significant applications of this compound is as an anti-inflammatory agent. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation. It has also been studied for its potential in treating diabetes, cancer, and neurodegenerative diseases.

properties

Product Name

2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide

Molecular Formula

C20H17BrN2O4S

Molecular Weight

461.3 g/mol

IUPAC Name

2-[(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C20H17BrN2O4S/c1-11-4-3-5-12(2)18(11)22-17(25)10-23-19(26)16(28-20(23)27)9-13-8-14(21)6-7-15(13)24/h3-9,24H,10H2,1-2H3,(H,22,25)/b16-9+

InChI Key

JQFHQJGSGSZZKF-CXUHLZMHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)/C(=C\C3=C(C=CC(=C3)Br)O)/SC2=O

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)O)SC2=O

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)O)SC2=O

Origin of Product

United States

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